molecular formula C11H20N2O4 B576236 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid CAS No. 183591-72-2

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid

Cat. No.: B576236
CAS No.: 183591-72-2
M. Wt: 244.291
InChI Key: JTCVUIFTKFUZNA-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is a chemical compound with the molecular formula C11H20N2O4. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound contains a piperazine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid typically involves the following steps:

    Formation of Piperazine Derivative: The starting material, piperazine, is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form 4-(tert-butoxycarbonyl)piperazine.

    Introduction of Acetic Acid Moiety: The 4-(tert-butoxycarbonyl)piperazine is then reacted with bromoacetic acid in the presence of a base like sodium hydroxide to introduce the acetic acid moiety, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with new functional groups replacing the tert-butoxycarbonyl group.

Scientific Research Applications

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The tert-butoxycarbonyl group provides steric hindrance, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
  • 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid

Uniqueness

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCVUIFTKFUZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659678
Record name [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183591-72-2
Record name [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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